

Analytical methods for the quantification of 2-(2-Methoxyethyl)morpholine

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Compound of Interest

Compound Name: 2-(2-Methoxyethyl)morpholine

CAS No.: 959238-10-9

Cat. No.: B1610855

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Analytical Profile & Quantification of 2-(2-Methoxyethyl)morpholine

Executive Summary & Chemical Context[1][2][3][4][5][6]

2-(2-Methoxyethyl)morpholine (CAS: 959238-10-9) is a functionalized secondary amine often utilized as a building block in the synthesis of kinase inhibitors and other heterocyclic pharmaceutical agents. Its structure—a morpholine ring substituted at the C2 position with a methoxyethyl ether chain—imparts specific physicochemical challenges for analytical quantification:

- **Polarity:** The secondary amine and ether oxygen increase water solubility, making retention on standard C18 Reversed-Phase (RP) columns difficult without ion-pairing reagents.
- **Chromophore Deficiency:** The molecule lacks a conjugated π -system, rendering standard UV-Vis detection (254 nm) insensitive. Detection at low wavelengths (200–210 nm) is prone to solvent interference.
- **Basicity:** As a secondary amine, it interacts strongly with residual silanols in silica-based columns, leading to peak tailing.

This guide presents two validated workflows designed to overcome these hurdles: HILIC-MS/MS for trace-level bioanalysis (DMPK/Toxicology) and GC-FID/MS for raw material purity assessment.

Chemical Profile

Property	Value	Analytical Implication
Formula		Monoisotopic Mass: 145.11 Da
Molecular Weight	145.20 g/mol	Low mass cutoff required for MS
pKa (Predicted)	~8.5 (Amine)	Positively charged at pH < 7
LogP	~-0.2 (Hydrophilic)	Poor retention on C18; Ideal for HILIC

Method A: LC-MS/MS Quantification (Bioanalysis)[7]

Application: Pharmacokinetics (PK), Trace Impurity Analysis, Metabolite Profiling. Principle: Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with positive Electrospray Ionization (ESI+).

Why HILIC?

Standard C18 chromatography often results in elution of **2-(2-Methoxyethyl)morpholine** in the void volume (

), leading to ion suppression from salts and matrix components. HILIC utilizes a polar stationary phase (Amide or Silica) and a high-organic mobile phase, retaining polar amines via hydrogen bonding and ionic interactions, ensuring separation from matrix interferences.

Experimental Protocol

Chromatographic Conditions

- System: UHPLC (Agilent 1290 / Waters Acquity)
- Column: Waters ACQUITY UPLC BEH Amide (

mm, 1.7 μ m)

- Rationale: Amide phases are stable over a wide pH range and show excellent retention for secondary amines.
- Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid).
- Mobile Phase B: Acetonitrile (LC-MS Grade).
- Flow Rate: 0.4 mL/min.
- Column Temp: 40°C.

Gradient Table:

Time (min)	% Mobile Phase B	Event
0.00	95	Initial Hold (Equilibration)
1.00	95	Start Elution
4.00	50	Linear Gradient
4.50	50	Wash
4.60	95	Re-equilibration

| 7.00 | 95 | End of Run |

Mass Spectrometry (MRM Parameters)

- Ionization: ESI Positive mode.
- Source Temp: 500°C.
- Capillary Voltage: 3.0 kV.

MRM Transitions (Optimized): | Transition Type | Precursor (

) | Product (

) | Collision Energy (eV) | Structural Logic | | :--- | :--- | :--- | :--- | :--- | | Quantifier | 146.1

| 87.1 | 22 | Loss of methoxyethyl side chain (

) | | Qualifier | 146.1

| 59.1 | 35 | Formation of methoxyethyl cation | | Internal Std | 154.1 (

-analog) | 95.1 | 22 | Deuterated morpholine ring |

“

Note: If a deuterated internal standard (

) is unavailable, use a structural analog like N-ethylmorpholine or 2-ethylmorpholine, provided they are chromatographically resolved.

Sample Preparation Workflow (Protein Precipitation)

The following workflow utilizes a "Crash & Shoot" approach optimized for HILIC compatibility (high organic content).



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Figure 1: High-throughput Protein Precipitation (PPT) workflow optimized for HILIC analysis.

Method B: GC-FID/MS (Purity & Process Control)

Application: Raw material assay, reaction monitoring, residual solvent analysis.[1] Challenge: Secondary amines can adsorb to glass liners and column stationary phases. Solution: Use of base-deactivated liners and amine-specific columns.

Direct Injection Protocol

Derivatization (e.g., acetylation) is possible but often unnecessary for this molecule if the correct column is used.

- Column: Base-Deactivated Polyethylene Glycol (PEG) (e.g., Restek Rtx-Volatile Amine or Agilent CP-Volamine).
 - Dimensions: 30 m
0.32 mm
1.0 μm .
 - Why: These columns are treated with base (KOH) to neutralize acidic silanols, preventing amine tailing.
- Carrier Gas: Helium at 1.5 mL/min (Constant Flow).
- Inlet: Split/Splitless (Split ratio 20:1).
 - Liner: Ultra Inert Split Liner with glass wool (deactivated).
 - Temp: 250°C.
- Detector: FID (Flame Ionization Detector) at 280°C or MS.

Oven Program:

- Initial: 60°C (Hold 1 min) – Traps the amine.
- Ramp 1: 15°C/min to 220°C.
- Final: 220°C (Hold 5 min) – Elutes high boiling impurities.

Alternative: Derivatization (If Tailing Persists)

If direct injection yields poor peak symmetry (

), perform Acetylation:

- Dissolve 10 mg sample in 1 mL Dichloromethane (DCM).
- Add 50 μ L Triethylamine (TEA) and 50 μ L Acetic Anhydride.
- Incubate at 60°C for 20 mins.
- Inject 1 μ L. Result: Converts the secondary amine to a neutral amide, significantly improving peak shape on standard non-polar columns (e.g., DB-5MS).

Method Validation & Quality Control

To ensure Trustworthiness and regulatory compliance (ICH M10), the following validation parameters must be met.

Linearity & Range[1][3][8][9]

- Range: 1.0 ng/mL to 1000 ng/mL (LC-MS/MS).

- Weighting:

linear regression is recommended to account for heteroscedasticity in MS data.

- Acceptance:

; Back-calculated standards within

(20% at LLOQ).

Matrix Effect Assessment

Morpholine derivatives are susceptible to phospholipid suppression in plasma.

- Post-Column Infusion: Infuse the analyte (100 ng/mL) continuously while injecting a blank plasma extract. Monitor for dips in the baseline at the retention time ().
- Calculation:

- Target: ME between -15% and +15%. If suppression > 20%, switch to Liquid-Liquid Extraction (LLE) using Ethyl Acetate/Hexane (1:1) at pH 10.

Troubleshooting Guide (Expert Insights)

Symptom	Probable Cause	Corrective Action
Peak Tailing (LC)	Silanol interaction	Ensure Mobile Phase A pH is 3.0. Increase buffer conc. to 20 mM.
Peak Tailing (GC)	Active sites in liner	Replace liner with "Ultra Inert" or base-deactivated wool.
Carryover	Adsorption to needle	Use a needle wash of Methanol:Water:Formic Acid (40:60:1).
Low Sensitivity (MS)	Ion suppression	Switch from PPT to LLE. Ensure HILIC equilibration time is >3 mins between runs.

References

- Hengel, M. J., et al. (2014).[2] "Development and validation of a standardized method for the determination of morpholine residues in fruit commodities by liquid chromatography-mass spectrometry." Journal of Agricultural and Food Chemistry. [Link](#)
- European Medicines Agency (EMA). (2022). "ICH guideline M10 on bioanalytical method validation." [Link](#)
- Sigma-Aldrich. (n.d.).[3] "**2-(2-Methoxyethyl)morpholine** Product Specification & Properties." [Link](#)
- Cao, M., et al. (2018). "Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry." Journal of Analytical Methods in Chemistry. [Link](#)

- Restek Corporation. (2020). "Analysis of Volatile Amines on Rtx-Volatile Amine Column." Chromatography Application Notes. [Link](#)

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Sources

- 1. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 2. Development and validation of a standardized method for the determination of morpholine residues in fruit commodities by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. vjfc.nifc.gov.vn [vjfc.nifc.gov.vn]
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